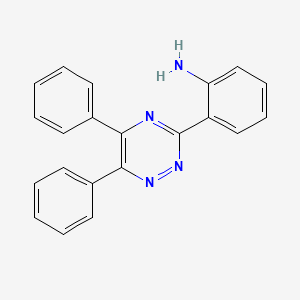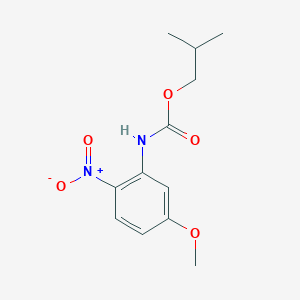
Isobutyl (5-methoxy-2-nitrophenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isobutyl (5-methoxy-2-nitrophenyl)carbamate is an organic compound with the molecular formula C12H16N2O5 It is a carbamate derivative, characterized by the presence of a carbamate group (-NHCOO-) attached to an aromatic ring substituted with a methoxy group (-OCH3) and a nitro group (-NO2)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl (5-methoxy-2-nitrophenyl)carbamate typically involves the reaction of 5-methoxy-2-nitrophenol with isobutyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the phenolic hydroxyl group attacks the carbonyl carbon of the isobutyl chloroformate, resulting in the formation of the carbamate linkage.
Reaction Conditions:
Reagents: 5-methoxy-2-nitrophenol, isobutyl chloroformate, triethylamine
Solvent: Dichloromethane or another suitable organic solvent
Temperature: Room temperature to slightly elevated temperatures (25-40°C)
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Isobutyl (5-methoxy-2-nitrophenyl)carbamate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, iron powder with hydrochloric acid
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable catalyst or under thermal conditions
Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions
Major Products Formed
Reduction: 5-methoxy-2-aminophenylcarbamate
Substitution: Various substituted carbamates depending on the nucleophile used
Hydrolysis: 5-methoxy-2-nitroaniline and isobutanol
科学研究应用
Isobutyl (5-methoxy-2-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new compounds with potential biological activities.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Potential use in the development of pharmaceuticals due to its structural features that may interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of isobutyl (5-methoxy-2-nitrophenyl)carbamate involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The carbamate moiety may inhibit enzymes by carbamylation of active site residues, affecting their function. The methoxy group can influence the compound’s lipophilicity and membrane permeability, enhancing its bioavailability.
相似化合物的比较
Isobutyl (5-methoxy-2-nitrophenyl)carbamate can be compared with other carbamate derivatives such as:
- 2-Isopropyl-5-methylphenyl N-(2-methoxy-4-nitrophenyl)carbamate
- 2-Isopropyl-5-methylphenyl N-(3-ethylphenyl)carbamate
- 5-Isobutyl-2-isopropyl-3-methoxypyrazine
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical and biological properties. The presence of different substituents can alter the compound’s reactivity, solubility, and interaction with biological targets, highlighting the uniqueness of this compound.
属性
分子式 |
C12H16N2O5 |
|---|---|
分子量 |
268.27 g/mol |
IUPAC 名称 |
2-methylpropyl N-(5-methoxy-2-nitrophenyl)carbamate |
InChI |
InChI=1S/C12H16N2O5/c1-8(2)7-19-12(15)13-10-6-9(18-3)4-5-11(10)14(16)17/h4-6,8H,7H2,1-3H3,(H,13,15) |
InChI 键 |
IPJZPDRDNCPDRE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC(=O)NC1=C(C=CC(=C1)OC)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B12941380.png)
![4,5-Dichloro-2-[(1H-1,2,4-triazol-1-yl)methyl]aniline](/img/structure/B12941395.png)
![6-[2-(Morpholin-4-yl)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12941396.png)



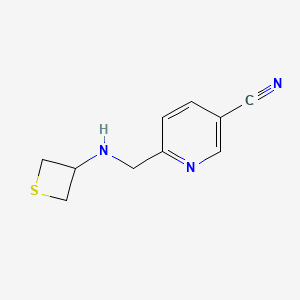
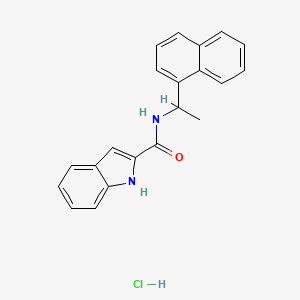
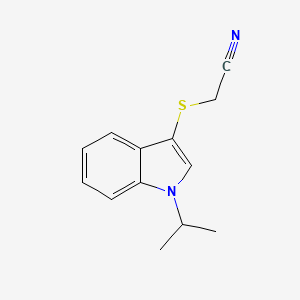
![1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate](/img/structure/B12941433.png)
![6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purin-2-amine](/img/structure/B12941440.png)

